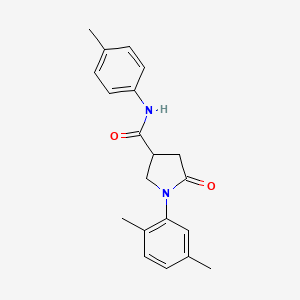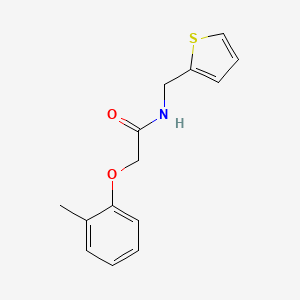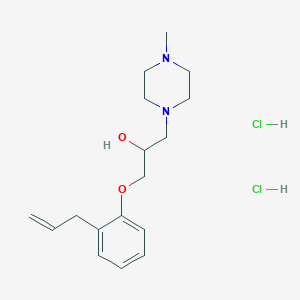![molecular formula C15H22N2O4 B4980165 butyl [(anilinocarbonyl)oxy]propylcarbamate CAS No. 313233-22-6](/img/structure/B4980165.png)
butyl [(anilinocarbonyl)oxy]propylcarbamate
説明
Butyl [(anilinocarbonyl)oxy]propylcarbamate, also known as BOC-ANP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BOC-ANP is a carbamate derivative of aniline, and its synthesis method involves the reaction of aniline with butyl chloroformate and propylamine.
作用機序
The mechanism of action of butyl [(anilinocarbonyl)oxy]propylcarbamate involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer, and its inhibition leads to the induction of apoptosis in cancer cells. butyl [(anilinocarbonyl)oxy]propylcarbamate also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in cancer metastasis, and their inhibition by butyl [(anilinocarbonyl)oxy]propylcarbamate can prevent cancer cell migration and invasion.
Biochemical and Physiological Effects
butyl [(anilinocarbonyl)oxy]propylcarbamate has been shown to have minimal toxicity in normal cells and tissues. It does not affect the viability of non-cancerous cells, and its toxicity in vivo is low. butyl [(anilinocarbonyl)oxy]propylcarbamate has been shown to induce apoptosis in cancer cells, which leads to the inhibition of cancer growth. Additionally, butyl [(anilinocarbonyl)oxy]propylcarbamate has been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for cancer growth and metastasis.
実験室実験の利点と制限
Butyl [(anilinocarbonyl)oxy]propylcarbamate has several advantages for lab experiments. It is easy to synthesize, and its yield and purity can be achieved through recrystallization. butyl [(anilinocarbonyl)oxy]propylcarbamate has been extensively studied for its potential use in cancer therapy, and its mechanism of action is well-understood. However, butyl [(anilinocarbonyl)oxy]propylcarbamate has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous systems. Additionally, butyl [(anilinocarbonyl)oxy]propylcarbamate is sensitive to light and air, which can lead to its degradation.
将来の方向性
Butyl [(anilinocarbonyl)oxy]propylcarbamate has several potential future directions for scientific research. It can be conjugated with other compounds, such as antibodies or peptides, to target specific cells or tissues. butyl [(anilinocarbonyl)oxy]propylcarbamate can also be modified to improve its water solubility and stability. Additionally, butyl [(anilinocarbonyl)oxy]propylcarbamate can be used in combination with other drugs to enhance its efficacy in cancer therapy. Further studies are needed to explore the potential of butyl [(anilinocarbonyl)oxy]propylcarbamate in drug delivery systems and its use in combination therapies for cancer treatment.
Conclusion
In conclusion, butyl [(anilinocarbonyl)oxy]propylcarbamate is a carbamate derivative of aniline that has gained significant attention in scientific research due to its unique properties. butyl [(anilinocarbonyl)oxy]propylcarbamate has been extensively studied for its potential use in cancer therapy, and its mechanism of action involves the inhibition of CAIX and MMPs. butyl [(anilinocarbonyl)oxy]propylcarbamate has minimal toxicity in normal cells and tissues and has several advantages for lab experiments. Further studies are needed to explore the potential of butyl [(anilinocarbonyl)oxy]propylcarbamate in drug delivery systems and its use in combination therapies for cancer treatment.
合成法
The synthesis of butyl [(anilinocarbonyl)oxy]propylcarbamate involves the reaction of aniline with butyl chloroformate and propylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to obtain butyl [(anilinocarbonyl)oxy]propylcarbamate. The yield of the reaction is high, and the purity of the product can be achieved through recrystallization.
科学的研究の応用
Butyl [(anilinocarbonyl)oxy]propylcarbamate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. butyl [(anilinocarbonyl)oxy]propylcarbamate works by inducing apoptosis, a process of programmed cell death, in cancer cells. Additionally, butyl [(anilinocarbonyl)oxy]propylcarbamate has been studied for its potential use as a drug delivery system. It can be conjugated with other compounds, such as antibodies or peptides, to target specific cells or tissues.
特性
IUPAC Name |
butyl N-(phenylcarbamoyloxy)-N-propylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-5-12-20-15(19)17(11-4-2)21-14(18)16-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHKHDXVIZSCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)N(CCC)OC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501176318 | |
| Record name | Carbamic acid, [[(phenylamino)carbonyl]oxy]propyl-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313233-22-6 | |
| Record name | Carbamic acid, [[(phenylamino)carbonyl]oxy]propyl-, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313233-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [[(phenylamino)carbonyl]oxy]propyl-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501176318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]phenyl acetate](/img/structure/B4980082.png)
![diethyl [4-(4-tert-butylphenoxy)butyl]malonate](/img/structure/B4980084.png)
![5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4980099.png)
![3-bromo-N-(2-furylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4980104.png)
![N-{1-[1-(dibenzo[b,d]thien-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4980106.png)
![1-allyl-5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4980113.png)

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B4980157.png)
![3-(3-methylphenyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4980168.png)
![(1H-benzimidazol-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4980183.png)

![ethyl [4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)phenyl]acetate](/img/structure/B4980202.png)

![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4980214.png)